molecular formula C10H10N2O2 B567455 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1227268-93-0

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B567455
CAS No.: 1227268-93-0
M. Wt: 190.202
InChI Key: SGEDYHLJEJVTSB-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of nitrogen atoms in the ring structure makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the pyrrole ring, followed by further functionalization to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 7 can affect the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

2,7-dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-8(10(13)14)7-3-4-11-6(2)9(7)12-5/h3-4,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEDYHLJEJVTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=NC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200068
Record name 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-93-0
Record name 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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